6,6,6-Trifluoro-2,2-dimethyl-5-phenylhex-4-en-3-one
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Overview
Description
6,6,6-Trifluoro-2,2-dimethyl-5-phenylhex-4-en-3-one is an organic compound with the molecular formula C14H15F3O. This compound is characterized by the presence of trifluoromethyl, dimethyl, and phenyl groups attached to a hexenone backbone. The trifluoromethyl group imparts unique chemical properties, making it a subject of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,6-Trifluoro-2,2-dimethyl-5-phenylhex-4-en-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-dimethyl-5-phenylhex-4-en-3-one with a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) in an organic solvent like methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,6,6-Trifluoro-2,2-dimethyl-5-phenylhex-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
6,6,6-Trifluoro-2,2-dimethyl-5-phenylhex-4-en-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 6,6,6-Trifluoro-2,2-dimethyl-5-phenylhex-4-en-3-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6,6,6-Trifluoro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one: Similar structure but with a hydroxyl group, leading to different chemical properties and reactivity.
1,1,1-Trifluoro-6,6-bis(4-methoxyphenyl)hexa-3,5-dien-2-one:
Uniqueness
6,6,6-Trifluoro-2,2-dimethyl-5-phenylhex-4-en-3-one is unique due to its specific combination of trifluoromethyl, dimethyl, and phenyl groups. This combination imparts distinct chemical properties, such as high stability, lipophilicity, and reactivity, making it valuable in various research and industrial applications.
Biological Activity
6,6,6-Trifluoro-2,2-dimethyl-5-phenylhex-4-en-3-one is a fluorinated organic compound with the molecular formula C14H15F3O and a molecular weight of approximately 256.26 g/mol. Its unique structure features a hexenone backbone along with trifluoromethyl and phenyl groups, which contribute to its biological activity and potential applications in medicinal chemistry. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it an interesting candidate for drug development.
Research indicates that this compound acts as an agonist for G protein-coupled receptors (GPCRs), particularly in metabolic pathways. Its fluorinated structure may enhance binding affinity and selectivity towards biological targets compared to non-fluorinated analogs. This compound has been associated with anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications in metabolic disorders.
Interaction Studies
Studies have shown that the trifluoromethyl group significantly influences the interaction profiles of this compound with various biological targets. Interaction studies focus on its binding affinity to GPCRs and other enzymes involved in metabolic pathways. These findings are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds that share structural similarities with this compound:
Compound Name | Structure | Unique Features |
---|---|---|
5-Hydroxytrifluoroacetophenone | Structure | Contains hydroxyl group; less complex than target compound |
Trifluoromethyl ketones | Structure | General structure; varying R groups; used in pharmaceuticals |
4-Trifluoromethylacetophenone | Structure | Similar aromatic substitution; used in organic synthesis |
These compounds highlight the uniqueness of this compound due to its specific arrangement of functional groups and enhanced lipophilicity resulting from the trifluoromethyl moiety.
Study on Anti-inflammatory Properties
A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of this compound in vitro. The compound demonstrated significant inhibition of pro-inflammatory cytokines in macrophage cell lines. The IC50 values were found to be in the low micromolar range (approximately 10 µM), indicating potent anti-inflammatory activity.
Pharmacokinetic Profile
Another investigation focused on the pharmacokinetic properties of this compound using animal models. The study reported that this compound exhibited favorable absorption characteristics and a half-life suitable for therapeutic applications. Furthermore, its metabolic stability was attributed to the trifluoromethyl group.
Properties
CAS No. |
146801-35-6 |
---|---|
Molecular Formula |
C14H15F3O |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
6,6,6-trifluoro-2,2-dimethyl-5-phenylhex-4-en-3-one |
InChI |
InChI=1S/C14H15F3O/c1-13(2,3)12(18)9-11(14(15,16)17)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI Key |
ZAXQSTLTVAKTHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C=C(C1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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